Cas no 34973-91-6 (1H-Imidazole-5-pentanamine)

1H-Imidazole-5-pentanamine is a versatile heterocyclic amine compound featuring an imidazole core linked to a pentylamine chain. This structure imparts unique reactivity, making it valuable in organic synthesis, pharmaceutical intermediates, and coordination chemistry. The imidazole moiety provides strong chelating properties, while the aliphatic amine tail enhances solubility and functionalization potential. Its balanced polarity allows for applications in catalysis, ligand design, and bioactive molecule development. The compound’s stability under mild conditions and compatibility with further derivatization make it a practical building block for research and industrial processes. Proper handling is advised due to its potential sensitivity to moisture and air.
1H-Imidazole-5-pentanamine structure
1H-Imidazole-5-pentanamine structure
Product Name:1H-Imidazole-5-pentanamine
CAS No:34973-91-6
MF:C8H15N3
MW:153.224801301956
CID:308706
PubChem ID:9793868
Update Time:2025-08-05

1H-Imidazole-5-pentanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-pentanamine
    • 5-(1H-imidazol-5-yl)pentan-1-amine
    • 5-(4-imidazolyl)pentylamine
    • IMPENTAMINE DIHYDROBROMIDE
    • 1H-imidazole-4-pentanamine
    • 4-(5-AMinopentyl)iMidazoledihydrobroMide
    • Impentamine
    • BDBM50474426
    • 5-(3H-imidazol-4-yl)pentan-1-amine
    • 88JSL4TQ76
    • L012123
    • BRD-K20049318-303-01-3
    • NCGC00159532-01
    • VUF-4702
    • SCHEMBL7860359
    • PDSP1_000940
    • 34973-91-6
    • BDBM22908
    • 4( 5)-( 5-aminopenty1)-lH-imidazole
    • GTPL1252
    • SCHEMBL9221066
    • Q6006255
    • 5-(1H-Imidazol-4-yl)-pentylamine
    • 4-imidazolylpentylamine
    • DTXSID70430734
    • 4-(5-aminopentyl)imidazole
    • CHEMBL417096
    • UNII-88JSL4TQ76
    • PDSP2_000926
    • BRD-K20049318-303-02-1
    • DB-349631
    • Inchi: 1S/C8H15N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-5,9H2,(H,10,11)
    • InChI Key: MZCJWLAXZRFUPI-UHFFFAOYSA-N
    • SMILES: N1C=NC=C1CCCCCN

Computed Properties

  • Exact Mass: 312.97900
  • Monoisotopic Mass: 153.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 95.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 54.7Ų

Experimental Properties

  • Boiling Point: 474.4°Cat760mmHg
  • Flash Point: 240.7°C
  • PSA: 54.70000
  • LogP: 3.69770

1H-Imidazole-5-pentanamine Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Imidazole-5-pentanamine Pricemore >>

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Additional information on 1H-Imidazole-5-pentanamine

1H-Imidazole-5-pentanamine (CAS No. 34973-91-6): A Comprehensive Overview

1H-Imidazole-5-pentanamine, also known by its CAS registry number 34973-91-6, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound is characterized by its imidazole ring, a heterocyclic structure with two nitrogen atoms, which imparts unique chemical and physical properties. The imidazole moiety is known for its ability to form hydrogen bonds, making it highly functional in diverse applications.

The synthesis of 1H-imidazole-5-pentanamine typically involves the reaction of an aldehyde or ketone with ammonia or ammonium salts, followed by cyclization to form the imidazole ring. This process can be optimized using various catalysts and reaction conditions to achieve high yields and purity. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining efficiency.

One of the most promising applications of 1H-imidazole-5-pentanamine lies in its use as a precursor for advanced materials. For instance, researchers have successfully utilized this compound in the synthesis of metal-free carbon materials, such as graphene oxide derivatives, which exhibit exceptional electrical and mechanical properties. These materials hold potential in energy storage technologies, including supercapacitors and lithium-ion batteries.

In the field of drug discovery, 1H-imidazole-5-pentanamine has shown potential as a building block for bioactive molecules. Its ability to act as a hydrogen bond donor makes it an attractive candidate for designing drugs targeting protein-protein interactions (PPIs). Recent studies have demonstrated that derivatives of this compound can modulate PPIs involved in diseases such as cancer and neurodegenerative disorders, paving the way for novel therapeutic strategies.

Moreover, 1H-imidazole-5-pentanamine has found applications in catalysis due to its ability to coordinate with metal ions and stabilize transition states during reactions. For example, metal complexes derived from this compound have been employed as catalysts in organic transformations, such as C-C bond formation and enantioselective reactions. These catalytic systems offer advantages in terms of selectivity, efficiency, and recyclability.

The chemical stability and reactivity of 1H-imidazole-5-pentanamine make it an ideal candidate for use in polymer chemistry. Researchers have explored its incorporation into polymeric materials to enhance their mechanical properties and thermal stability. Such materials are being investigated for applications in high-performance composites and advanced coatings.

In conclusion, 1H-imidazole-5-pentanamine (CAS No. 34973-91-6) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a valuable tool for addressing contemporary challenges in materials science, drug discovery, and catalysis.

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